6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane
Overview
Description
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane is a highly fluorinated organic compound with the molecular formula C8H4BrF13 . This compound is characterized by the presence of multiple fluorine atoms and a bromine atom, making it a valuable compound in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane typically involves the radical trifluoromethylation of carbon-centered intermediates . This process is crucial for introducing the trifluoromethyl groups into the molecule. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of specialized equipment and controlled environments is essential to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different products, depending on the reagents used.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired outcome, but they often require controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of simpler or more complex fluorinated compounds.
Scientific Research Applications
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane has several scientific research applications:
Chemistry: It is used in the study of radical trifluoromethylation and other fluorination reactions.
Biology: The compound’s unique properties make it useful in biological research, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of specialized materials and chemicals, particularly those requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexane
- 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane is unique due to its high degree of fluorination and the presence of both bromine and trifluoromethyl groups. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKBMPCVVMQGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7C(CF3)2CH2CH2Br, C8H4BrF13 | |
Record name | Hexane, 6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371286 | |
Record name | 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128454-91-1 | |
Record name | 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128454-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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